molecular formula C5H6ClN5 B6277014 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride CAS No. 1135069-15-6

1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride

Cat. No.: B6277014
CAS No.: 1135069-15-6
M. Wt: 171.6
InChI Key:
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Description

1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride is a heterocyclic compound belonging to the class of triazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1,2,3-triazoles with cyanoacetylation reagents, followed by cyclization to form the triazolopyridine core . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

1H-[1,2,3]triazolo[4,5-b]pyridin-7-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties .

Properties

CAS No.

1135069-15-6

Molecular Formula

C5H6ClN5

Molecular Weight

171.6

Purity

95

Origin of Product

United States

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